molecular formula C9H11IN2O4 B6289274 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester, 95% CAS No. 190263-21-9

5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester, 95%

Cat. No. B6289274
CAS RN: 190263-21-9
M. Wt: 338.10 g/mol
InChI Key: DFKMPVJAHWHZOR-UHFFFAOYSA-N
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Description

5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester is a chemical compound with the CAS number 190263-21-9 . It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Pyrazoles, including 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and evaluated for their antibacterial and antifungal activities .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have evaluated the antileishmanial activity of hydrazine-coupled pyrazoles, including 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester . Compound 13, derived from this compound, displayed superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further molecular docking studies supported its efficacy against Leishmania parasites.

Antimalarial Potential

Malaria, caused by Plasmodium strains transmitted through mosquito bites, remains a global health concern. The same hydrazine-coupled pyrazoles were also tested for antimalarial activity. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .

Synthetic Strategies

Researchers have developed synthetic approaches to obtain pyrazole derivatives. For instance, alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by reduction of the azide functional group yielded the desired compounds .

Biological Properties

The pyrazole scaffold, including derivatives like 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester , exhibits various biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .

Multicomponent Synthesis

Researchers have employed diverse strategies to synthesize pyrazole derivatives. These include multicomponent approaches, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl systems, and using heterocyclic systems .

Potential Pharmacophores

Given the compound’s promising activities, hydrazine-coupled pyrazole derivatives like 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester may serve as potential pharmacophores for developing safe and effective antileishmanial and antimalarial agents .

Future Directions

Given the wide range of applications of pyrazoles in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , it is likely that future research will continue to explore the synthesis, properties, and applications of 5-Iodo-2H-pyrazole-3,4-dicarboxylic acid diethyl ester and related compounds.

properties

IUPAC Name

diethyl 5-iodo-1H-pyrazole-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O4/c1-3-15-8(13)5-6(9(14)16-4-2)11-12-7(5)10/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKMPVJAHWHZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C(=O)OCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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